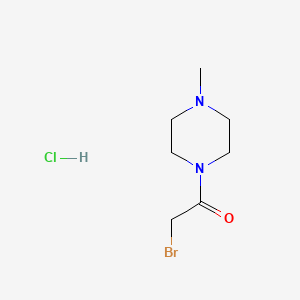
4-Hydroxy-2-(2-methylthiophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(2-methylthiophenyl)pyridine is a chemical compound known for its diverse applications in various fields such as medicine, environmental science, and industrial research. This compound features a pyridine ring substituted with a hydroxy group at the 4-position and a 2-methylthiophenyl group at the 2-position, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 4-Hydroxy-2-(2-methylthiophenyl)pyridine can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds, which is a biomimetic method . Another method includes the use of alkyne cyclizations with transition metal complexes and ketene transformations . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
4-Hydroxy-2-(2-methylthiophenyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, sodium iodide, and basic conditions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
4-Hydroxy-2-(2-methylthiophenyl)pyridine has numerous applications in scientific research. In chemistry, it is used as a reagent in organic synthesis due to its electrophilic and nucleophilic centers . In biology, it exhibits diverse biological effects, including antifungal, antibacterial, and cytotoxic activities . In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, it is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-(2-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various cellular responses . For instance, its antifungal and antibacterial activities are likely due to its ability to disrupt cell membrane integrity and inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-(2-methylthiophenyl)pyridine can be compared with other similar compounds such as 4-Hydroxy-2-pyridone alkaloids . These compounds share structural similarities but differ in their biological activities and applications. For example, while both exhibit antibacterial properties, this compound has a broader range of applications in industrial and environmental research. Other similar compounds include 4-Hydroxy-2-pyrones, which are known for their bioactivity and use in organic synthesis .
Propriétés
IUPAC Name |
2-(2-methylsulfanylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13-11/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZHLWVFZLWYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6325540.png)




